2-Bromo-1-chloro-3-(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-3-(difluoromethyl)benzene is an aromatic compound with the molecular formula C7H4BrClF2. It is a haloaromatic compound, meaning it contains halogen atoms attached to an aromatic ring.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-chloro-3-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination and chlorination of 3-(difluoromethyl)benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective substitution of hydrogen atoms with bromine and chlorine .
Industrial production methods may involve large-scale halogenation processes using continuous flow reactors to achieve higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-Bromo-1-chloro-3-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-3-(difluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Material Sciences: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Environmental Sciences: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their reactivity and stability. The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-chloro-3-(difluoromethyl)benzene can be compared with other similar haloaromatic compounds, such as:
1-Bromo-3-chloro-2-(difluoromethyl)benzene: This compound has a similar structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
2-Bromo-1,3-difluorobenzene:
1-Bromo-2-chloro-3-(difluoromethyl)benzene: Another positional isomer with different reactivity and applications.
Eigenschaften
Molekularformel |
C7H4BrClF2 |
---|---|
Molekulargewicht |
241.46 g/mol |
IUPAC-Name |
2-bromo-1-chloro-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H4BrClF2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H |
InChI-Schlüssel |
OQYWLLXRBYGDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.